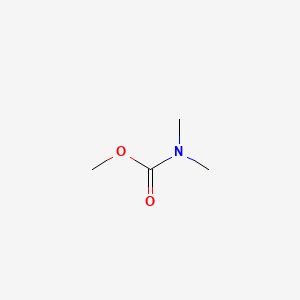

Methyl dimethylcarbamate

描述

Methyl dimethylcarbamate (MDMC) is a carbamate ester . Carbamates are derivatives of carbamic acid, whose amino and carboxyl termini are substituted by a variety of structurally diverse alkyl, aryl, or alkyl-aryl substituents . They are identified by the presence of the -O-CO-NH- linkage .

Synthesis Analysis

MDMC can be synthesized through the carbamoylation of amines with dimethyl carbonate . The process involves various catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . Another method involves the reaction of methyl carbamate (MC) and methanol, with ZnCl2 as the catalyst .

Molecular Structure Analysis

The molecular formula of MDMC is C4H9NO2 . It has an average mass of 103.120 Da and a monoisotopic mass of 103.063332 Da .

Chemical Reactions Analysis

Carbamates, including MDMC, can undergo BAc2- or BAl2-nucleophilic substitution to give, respectively, alkoxycarbonylation and alkylation reactions . The reactions of MDMC with organic carbonates such as dimethyl carbonate have been studied .

Physical And Chemical Properties Analysis

MDMC has a density of 1.0±0.1 g/cm3, a boiling point of 100.4±7.0 °C at 760 mmHg, and a vapor pressure of 36.7±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 14.5±18.2 °C .

科学研究应用

1. Insecticide Synergism

Methyl dimethylcarbamate has been observed to synergize the effects of other carbamate insecticides, enhancing their potency. In studies with German cockroaches and house flies, it was found to increase mortality beyond the expected additive effect when used in combination with other carbamate insecticides (Gordon & Eldefrawl, 1960).

2. Metabolism in Insects

Research on the metabolism of Dimetilan-C14, a derivative of methyl dimethylcarbamate, in cockroaches and house flies has identified several metabolites. These studies help understand the detoxification processes in insects and could be crucial in developing more effective insecticides (Zubairi & Casida, 1965).

3. Solvent Applications

Dimethylcarbonate (DMC), closely related to methyl dimethylcarbamate, serves as a valuable methylating agent in organic synthesis. Its reactivity and selectivity make it a preferable alternative to more toxic methylating agents, and its environmental friendliness adds to its appeal in green chemistry applications (Tundo, 2001).

4. Chemical Analysis

Methyl dimethylcarbamate derivatives have been synthesized and analyzed for their physical, anticholinesterase, and insecticidal properties. Such research contributes to the understanding of the chemical properties and potential applications of this compound (Nikles, 1969).

5. Chemical Reactions and Properties

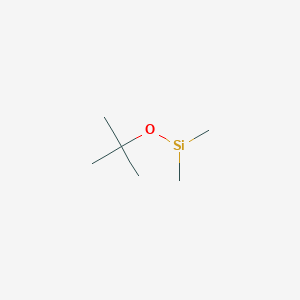

Studies have explored the chemical behavior of methyl dimethylcarbamate derivatives in various reactions, contributing to a deeper understanding of their properties and potential uses in different chemical contexts. For instance, the study of the reaction of trimethylsilyl N,N-dimethylcarbamate with certain alcohols sheds light on the kinetics and mechanisms involved (Knausz et al., 1984).

6. Medical Research

Though not directly related to methyl dimethylcarbamate, studies on dimethyl sulfoxide (DMSO) demonstrate the evolution of biomedical science and the reevaluation of substances previously considered inert. Such research underscores the importance of reexamining chemicals in light of new scientific techniques and knowledge (Verheijen et al., 2019).

安全和危害

未来方向

Carbamates, including MDMC, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Future research may focus on further exploring these applications .

属性

IUPAC Name |

methyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-5(2)4(6)7-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELYJABLPLKXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226346 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl dimethylcarbamate | |

CAS RN |

7541-16-4 | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)